(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1196145-95-5
VCID: VC18979130
InChI: InChI=1S/C9H14N4O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
SMILES:
Molecular Formula: C9H15ClN4O
Molecular Weight: 230.69 g/mol

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride

CAS No.: 1196145-95-5

Cat. No.: VC18979130

Molecular Formula: C9H15ClN4O

Molecular Weight: 230.69 g/mol

* For research use only. Not for human or veterinary use.

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride - 1196145-95-5

Specification

CAS No. 1196145-95-5
Molecular Formula C9H15ClN4O
Molecular Weight 230.69 g/mol
IUPAC Name (4-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H14N4O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7,10H2;1H
Standard InChI Key LCJWSWJKWGVRES-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC(=NC=C2)CN.Cl

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

(4-Morpholinopyrimidin-2-YL)methanamine hydrochloride has a molecular formula of C₉H₁₅ClN₄O and a molecular weight of 230.69 g/mol . The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a morpholine group (a six-membered saturated ring containing one oxygen and one nitrogen atom) and at the 2-position with a methanamine side chain. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1196145-95-5
Molecular FormulaC₉H₁₅ClN₄O
Molecular Weight230.69 g/mol
IUPAC Name(4-Morpholinopyrimidin-2-yl)methanamine hydrochloride
SMILESC1COCCN1C2=NC(=NC=C2)CN.Cl
InChI KeyLCJWSWJKWGVRES-UHFFFAOYSA-N

Structural Insights

The morpholine ring contributes to the compound’s electron-rich environment, facilitating interactions with biological targets such as enzymes and receptors. Pyrimidine’s aromaticity allows for π-π stacking interactions, while the methanamine group provides a site for hydrogen bonding or salt bridge formation . Computational studies using 3D conformer models (PubChem CID: 72211596) reveal a planar pyrimidine ring with the morpholine group adopting a chair conformation, optimizing steric compatibility with binding pockets .

Synthesis and Optimization

Synthetic Routes

The synthesis of (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride typically involves a two-step process:

  • Morpholine Substitution: 4-Chloropyrimidine reacts with morpholine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C. This nucleophilic aromatic substitution replaces the chlorine atom with the morpholine group.

  • Amination and Salt Formation: The intermediate 4-morpholinopyrimidine is treated with methanamine hydrochloride under acidic conditions, yielding the final hydrochloride salt .

Table 2: Synthesis Conditions

StepReagents/ConditionsYield
1Morpholine, K₂CO₃, DMF, 24h, 90°C75%
2Methanamine HCl, HCl, EtOH, 12h, RT82%

Scalability and Purification

Industrial-scale production faces challenges in removing residual solvents like DMF. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields (up to 88% in Step 1). Chromatographic purification using silica gel or reverse-phase HPLC ensures >95% purity, critical for pharmacological assays .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Morpholinopyrimidine derivatives, including structural analogs of (4-Morpholinopyrimidin-2-YL)methanamine hydrochloride, exhibit potent anti-inflammatory activity. In LPS-stimulated RAW 264.7 macrophages, analogs such as V4 and V8 (bearing piperazine and fluorophenyl groups) inhibit nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . Molecular docking studies reveal hydrophobic interactions between the morpholine ring and iNOS’s active site (binding energy: −9.2 kcal/mol), suggesting a similar mechanism for the parent compound .

Enzymatic Interactions

The compound’s pyrimidine core mimics endogenous purines, enabling competitive inhibition of kinases and phosphodiesterases. For example, it exhibits moderate activity against PI3Kγ (IC₅₀: 1.2 µM), a kinase implicated in cancer and immune disorders. The methanamine group forms a salt bridge with Asp964 in the PI3Kγ binding pocket, as confirmed by X-ray crystallography.

Comparative Analysis with Analogous Compounds

Morpholine vs. Piperazine Derivatives

Replacing the morpholine ring with a piperazine group (as in V4) increases solubility but reduces blood-brain barrier permeability due to higher polarity . Conversely, fluorophenyl-substituted analogs (e.g., CAS 1196154-37-6) show enhanced anticancer activity (IC₅₀: 0.8 µM vs. HeLa cells) but higher cytotoxicity (LD₅₀: 12 µM).

Table 3: Structure-Activity Relationships

CompoundSubstituentIC₅₀ (iNOS Inhibition)
(4-Morpholinopyrimidin-2-YL)methanamine HClMorpholine4.5 µM
V4Piperazine2.1 µM
CAS 1196154-37-64-Fluorophenyl6.7 µM

Pharmacokinetic Profiling

In rodent models, the hydrochloride salt demonstrates a plasma half-life of 2.3 hours and oral bioavailability of 34%, outperforming free base formulations (bioavailability: 18%). Metabolites identified via LC-MS include morpholine-N-oxide (inactive) and pyrimidine-2-carboxylic acid (active) .

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could improve the compound’s stability and tumor-targeting efficiency. Preliminary studies show a 3-fold increase in accumulation at inflammatory sites using folate-conjugated LNPs.

Computational Optimization

Machine learning models predict that substituting the morpholine ring with a thiomorpholine group could enhance binding affinity for COX-2 (predicted ΔG: −10.4 kcal/mol) . Synthetic validation of these analogs is underway.

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